

# Spectroscopic Profile of 4-(4-Nitrophenoxy)benzonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **4-(4-Nitrophenoxy)benzonitrile**

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## Introduction

**4-(4-Nitrophenoxy)benzonitrile** is a diaryl ether of significant interest in medicinal chemistry and materials science. Its rigid structure, incorporating both a nitrile and a nitro group, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical and biological systems.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(4-Nitrophenoxy)benzonitrile**. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide employs a combination of predicted data, comparative analysis with structurally related compounds, and established spectroscopic principles to offer a robust and insightful spectroscopic profile. This approach not only provides a valuable reference for researchers but also illustrates the power of interpretive spectroscopy in modern chemical analysis.

## Molecular Structure and Spectroscopic Overview

The molecular structure of **4-(4-Nitrophenoxy)benzonitrile** forms the basis for interpreting its spectroscopic data. The molecule consists of two para-substituted benzene rings linked by an

ether oxygen. One ring is terminated by a cyano (-C≡N) group, and the other by a nitro (-NO<sub>2</sub>) group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-(4-Nitrophenoxy)benzonitrile**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

### <sup>1</sup>H NMR Spectroscopy

Expected <sup>1</sup>H NMR Spectrum: The <sup>1</sup>H NMR spectrum of **4-(4-Nitrophenoxy)benzonitrile** is expected to show two distinct AA'BB' spin systems for the two para-substituted benzene rings.

- Benzonitrile Ring (Ring A): The protons on this ring are influenced by the electron-withdrawing cyano group and the electron-donating ether oxygen. The protons ortho to the cyano group (H-2, H-6) will be deshielded compared to the protons meta to the cyano group (H-3, H-5).
- Nitrophenoxy Ring (Ring B): The protons on this ring are strongly influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen. The protons ortho to the nitro group (H-2', H-6') will be significantly deshielded, while the protons meta to the nitro group (H-3', H-5') will be less deshielded.

Comparative Analysis with 4-Nitrobenzonitrile: For comparison, the experimental <sup>1</sup>H NMR spectrum of 4-nitrobenzonitrile shows two doublets in the aromatic region. In a CDCl<sub>3</sub> solution, these appear at approximately 8.37 ppm and 7.92 ppm.<sup>[1]</sup> The downfield shift is characteristic of protons on a benzene ring substituted with a strong electron-withdrawing group.

Predicted <sup>1</sup>H NMR Data for **4-(4-Nitrophenoxy)benzonitrile**:

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	~8.2 - 8.4	d	~9.0
H-3', H-5'	~7.1 - 7.3	d	~9.0
H-2, H-6	~7.6 - 7.8	d	~8.8
H-3, H-5	~7.0 - 7.2	d	~8.8

## <sup>13</sup>C NMR Spectroscopy

Expected <sup>13</sup>C NMR Spectrum: The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show eight distinct signals for the 13 carbon atoms due to molecular symmetry.[2]

- Quaternary Carbons: Four signals are expected for the quaternary carbons: C-1, C-4, C-1', and C-4'. The carbon bearing the cyano group (C-1) and the carbon bearing the nitro group (C-4') will be significantly influenced by these substituents.
- Aromatic CH Carbons: Four signals are expected for the protonated aromatic carbons.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental <sup>13</sup>C NMR spectrum of 4-nitrobenzonitrile displays signals at approximately 116.7, 118.2, 124.2, 133.4, and 150.0 ppm. [1]

Predicted <sup>13</sup>C NMR Data for **4-(4-Nitrophenoxy)benzonitrile**:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~105 - 110
C-2, C-6	~134 - 136
C-3, C-5	~119 - 121
C-4	~160 - 163
C-1'	~116 - 118
C-2', C-6'	~125 - 127
C-3', C-5'	~144 - 146
C-4'	~150 - 153
C≡N	~117 - 119

DOT Script for Predicted NMR Assignments:

Predicted NMR Assignments for 4-(4-Nitrophenoxy)benzonitrile		
C-1' ~116-118 ppm	<sup>13</sup> C-NMR ~160-163 ppm	
H-3', H-5' ~7.1-7.3 ppm (d)		C-1 ~105-110 ppm
C-3', C-5' ~144-146 ppm	H-3, H-5 ~7.0-7.2 ppm (d)	C-2', C-6' ~125-127 ppm
	H-2, H-6 ~7.6-7.8 ppm (d)	
C-3, C-5 ~119-121 ppm		H-2', H-6' ~8.2-8.4 ppm (d)
C-4' ~150-153 ppm	C-2, C-6 ~134-136 ppm	C≡N ~117-119 ppm

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Caption: Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **4-(4-Nitrophenoxy)benzonitrile**.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(4-Nitrophenoxy)benzonitrile** will be dominated by absorptions from the nitrile, nitro, and ether functional groups, as well as vibrations from the aromatic rings.

Characteristic IR Absorptions:

- Nitrile (C≡N) Stretch: A sharp, intense absorption is expected in the region of 2220-2240  $\text{cm}^{-1}$ .<sup>[3]</sup>

- Nitro ( $\text{NO}_2$ ) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between  $1500\text{-}1570\text{ cm}^{-1}$  and a symmetric stretch between  $1300\text{-}1370\text{ cm}^{-1}$ .<sup>[3]</sup>
- Aryl Ether (C-O-C) Stretches: Asymmetric and symmetric C-O-C stretching vibrations are expected to appear in the fingerprint region, typically around  $1240\text{-}1260\text{ cm}^{-1}$  (asymmetric) and  $1020\text{-}1050\text{ cm}^{-1}$  (symmetric).
- Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above  $3000\text{ cm}^{-1}$ , while C=C stretching vibrations will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental IR spectrum of 4-nitrobenzonitrile shows a strong nitrile stretch around  $2230\text{ cm}^{-1}$  and strong nitro group absorptions around  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ .<sup>[4]</sup>

Predicted IR Data for **4-(4-Nitrophenoxy)benzonitrile**:

Functional Group	Vibration	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium
Nitrile (C≡N)	Stretch	2235 - 2225	Strong, Sharp
Aromatic C=C	Stretch	1600 - 1450	Medium-Strong
Nitro ( $\text{NO}_2$ )	Asymmetric Stretch	1530 - 1510	Strong
Nitro ( $\text{NO}_2$ )	Symmetric Stretch	1350 - 1330	Strong
Aryl Ether (C-O-C)	Asymmetric Stretch	1250 - 1230	Strong
Aryl Ether (C-O-C)	Symmetric Stretch	1050 - 1030	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

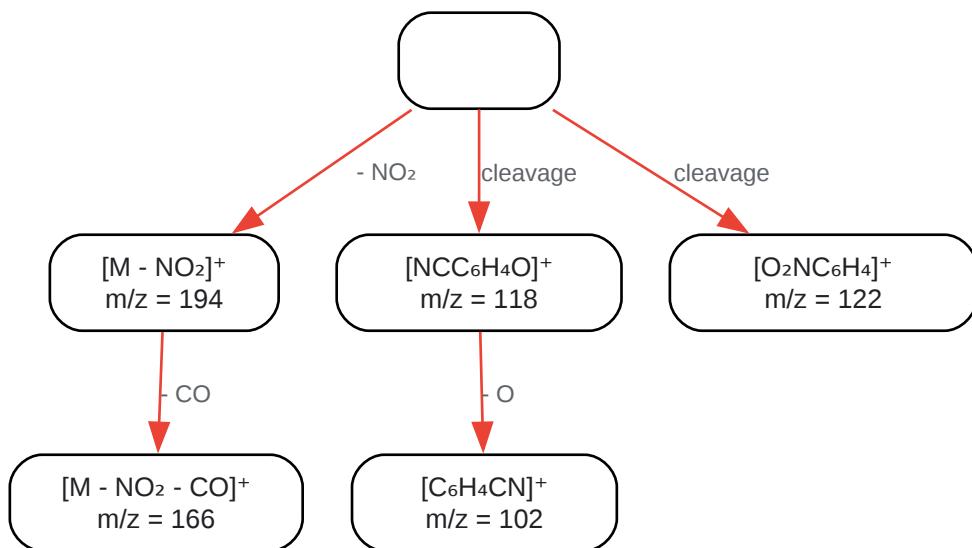
Expected Mass Spectrum: The electron ionization (EI) mass spectrum of **4-(4-Nitrophenoxy)benzonitrile** is expected to show a prominent molecular ion peak ( $M^{+ \cdot}$ ). The fragmentation pattern will likely involve cleavage of the ether bond and loss of small neutral molecules like NO, NO<sub>2</sub>, and CO.

Predicted Mass Spectrometry Data: The predicted monoisotopic mass of **4-(4-Nitrophenoxy)benzonitrile** ( $C_{13}H_8N_2O_3$ ) is 240.05 g/mol .[\[5\]](#)

Predicted Key Fragment Ions:

m/z	Proposed Fragment
240	$[M]^{+ \cdot}$ (Molecular Ion)
210	$[M - NO]^+$
194	$[M - NO_2]^+$
166	$[M - NO_2 - CO]^+$
122	$[O_2NC_6H_4]^+$
118	$[NCC_6H_4O]^+$
102	$[C_6H_4CN]^+$
76	$[C_6H_4]^+$

DOT Script for a Plausible MS Fragmentation Pathway:



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Caption: A plausible fragmentation pathway for **4-(4-Nitrophenoxy)benzonitrile** in EI-MS.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-(4-Nitrophenoxy)benzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe.
  - Acquire a one-pulse  $^1\text{H}$  spectrum with a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum using a standard pulse program (e.g., zgpg30).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio, as  $^{13}\text{C}$  has a low natural abundance.
- Reference the spectrum to the solvent peak.

## IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
  - The resulting spectrum should be displayed in terms of transmittance or absorbance.

## Mass Spectrometry

- Sample Introduction (GC-MS):
  - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
  - Use a suitable GC column and temperature program to separate the analyte from any impurities.
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Conclusion

This technical guide has provided a detailed spectroscopic profile of **4-(4-Nitrophenoxy)benzonitrile**. By integrating predicted data, comparative analysis with a structurally related compound, and established spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been developed. The provided experimental protocols offer practical guidance for researchers seeking to characterize this molecule and its derivatives. This interpretive approach underscores the importance of a foundational understanding of spectroscopy in modern chemical research, enabling scientists to confidently identify and analyze molecules even in the absence of complete reference spectra.

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